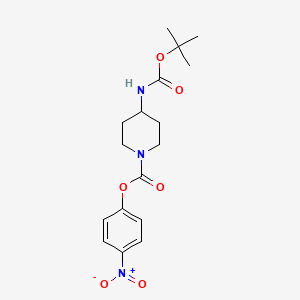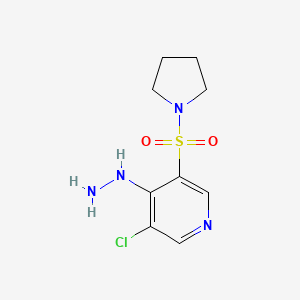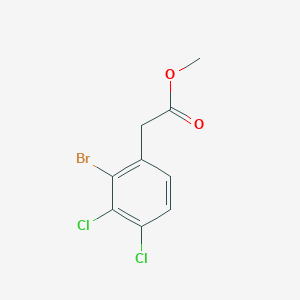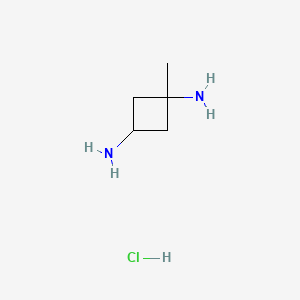![molecular formula C9H8BF3O2 B11822051 {2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid](/img/structure/B11822051.png)
{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid is an organoboron compound with the molecular formula C9H8BF3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a boronic acid moiety through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzaldehyde.
Formation of Ethenyl Intermediate: The aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the ethenyl intermediate.
Borylation: The ethenyl intermediate is then treated with a boron-containing reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to introduce the boronic acid functionality.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Reduction: Hydrogen gas and palladium on carbon.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of the corresponding phenol.
Reduction: Formation of the ethyl-substituted boronic acid.
Scientific Research Applications
{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of {2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl and ethenyl groups, making it less lipophilic and less reactive in certain contexts.
4-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the ethenyl linkage, affecting its reactivity and applications.
Uniqueness
{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid is unique due to the combination of the trifluoromethyl group, which enhances its chemical stability and biological activity, and the ethenyl linkage, which provides additional reactivity for synthetic applications.
Properties
Molecular Formula |
C9H8BF3O2 |
|---|---|
Molecular Weight |
215.97 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethenylboronic acid |
InChI |
InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-2-7(6-8)4-5-10(14)15/h1-6,14-15H |
InChI Key |
HGEVMEKGPYPLRD-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)

![rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B11821988.png)
![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)
![tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822000.png)

![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B11822015.png)
![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)
![benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate](/img/structure/B11822025.png)
![N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)



